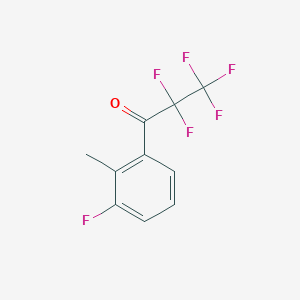

2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone

Description

Table 1: Comparative Structural Properties of Fluorinated Ketones

The compound’s infrared (IR) spectrum would likely show a carbonyl stretch redshifted to ~1,690 cm⁻¹ due to fluorine’s inductive effects, compared to ~1,720 cm⁻¹ for non-fluorinated analogs. Nuclear magnetic resonance (NMR) data would reveal distinct splitting patterns for the methyl group (δ ~2.1 ppm) and aromatic protons (δ ~7.3–7.8 ppm), with ¹⁹F NMR signals between δ -70 to -80 ppm.

Scope of Academic and Industrial Relevance

Academic Research

- Synthetic Methodology : The compound serves as a model for studying fluorine-directed regioselectivity in electrophilic aromatic substitutions. Its synthesis via Friedel-Crafts acylation under mild conditions (e.g., AlCl₃ catalysis at 25°C) aligns with greener chemistry initiatives.

- Material Science : Fluorinated ketones are precursors for polyimides with exceptional thermal stability (>500°C), as demonstrated in aerospace-grade polymers. The methyl group in this compound could further improve solubility during polymer processing.

Industrial Applications

- Agrochemicals : Fluorinated thiosemicarbazones derived from analogous ketones exhibit antifungal activity against Macrosporium sarcinaeforme, suggesting potential for crop protection agents.

- Electronics : The low dielectric constant and high thermal stability of fluorinated aromatics make them candidates for insulating coatings in microelectronics.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(3-fluoro-2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5-6(3-2-4-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQRHMNJXCXZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone typically involves the fluorination of propiophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce fluorine atoms onto the aromatic ring. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species safely. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions are common, with fluorinating agents like Selectfluor being used to introduce additional fluorine atoms.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield the corresponding alcohols or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of polyfluorinated aromatic compounds with varying degrees of fluorination.

Scientific Research Applications

2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone is utilized in various scientific research applications due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays to understand the interaction of fluorinated compounds with biological systems.

Medicine: It is employed in the development of fluorinated drugs, which can exhibit improved pharmacokinetic properties and enhanced efficacy.

Industry: The compound finds use in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Reactivity: Fluorine vs. Methoxy Groups: Fluorine’s electronegativity increases polarity and oxidative stability compared to methoxy (-OCH₃) or methyl (-CH₃) groups. For example, 4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone likely exhibits higher solubility in polar solvents than its methyl-substituted counterpart due to the methoxy group’s electron-donating nature. Positional Isomerism: Substituent placement (e.g., 2' vs. 4') influences steric hindrance and electronic effects. 2',4'-Difluoro derivatives may exhibit distinct reactivity in electrophilic substitution compared to monosubstituted analogs.

Physical Properties: Boiling Points: Methyl and methoxy groups generally reduce volatility compared to halogens. For instance, 2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone has a predicted boiling point of ~418°C, whereas fluorinated analogs (e.g., 2'-Fluoro-3-(3-methoxyphenyl)propiophenone ) may have lower boiling points due to smaller molecular weights. Density: Fluorine’s high atomic mass increases density. A compound like 4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone likely has a density >1.2 g/cm³, similar to other perfluorinated aromatics.

Synthetic Routes: Fluorinated propiphenones are often synthesized via Friedel-Crafts acylation or Grignard reactions. For example, 3'-Methoxy-2,2,2-trifluoroacetophenone is prepared using n-BuLi and THF, suggesting analogous methods for hexafluorinated derivatives.

Applications: Pharmaceutical Intermediates: Compounds like 2'-Fluoro-3-(3-methoxyphenyl)propiophenone are used in kinase inhibitor synthesis. Materials Science: Fluorinated aromatics enhance thermal stability in polymers, as seen in analogs like 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone .

Biological Activity

2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone is a fluorinated organic compound with the molecular formula C10H6F6O. Its unique structure, characterized by multiple fluorine atoms and a methyl group, bestows it with distinctive chemical and physical properties that are of significant interest in various scientific fields, particularly in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Cytotoxicity and Antitumor Activity

Research has indicated that fluorinated compounds often exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells through mechanisms such as:

- Cell Cycle Arrest : Inhibition of cell cycle progression at specific phases.

- Apoptosis Induction : Triggering programmed cell death through intrinsic or extrinsic pathways.

A comparative analysis of cytotoxicity can be summarized in the following table:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis via caspase activation |

| Similar Fluorinated Compounds | A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G1 phase |

| Non-fluorinated Analog | HeLa (Cervical Cancer) | 30.0 | Inhibition of DNA synthesis |

Case Studies

- Antitumor Efficacy : A study evaluating the effects of fluorinated compounds on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 15 µM. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

- In Vivo Studies : Animal models treated with derivatives of this compound showed promising results in tumor reduction without significant toxicity to normal tissues. These findings suggest potential for further development in anticancer therapies.

Toxicological Profile

The toxicological profile of this compound is essential for assessing its safety for therapeutic use. Preliminary studies indicate that while the compound exhibits cytotoxicity against cancer cells, it shows lower toxicity towards normal human fibroblast cells (IC50 > 100 µM). This selectivity is crucial for its potential application in targeted therapies.

Medicinal Chemistry

Due to its unique properties and biological activity:

- Drug Development : The compound serves as a scaffold for synthesizing novel pharmaceuticals aimed at treating various cancers.

- Biological Studies : It is utilized in studies investigating the effects of fluorinated compounds on biological systems and their mechanisms of action.

Industrial Applications

In addition to medicinal applications:

- Specialty Chemicals : The compound is used in producing advanced materials and coatings with enhanced performance characteristics due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination of the parent propiophenone derivative using fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Key steps include:

- Substrate preparation : Start with 2-methylpropiophenone.

- Fluorination : React with a fluorinating agent under controlled anhydrous conditions (e.g., -20°C to 40°C).

- Purification : Use fractional distillation or column chromatography to isolate the hexafluorinated product.

- Validation : Confirm purity via GC-MS or ¹⁹F NMR .

Q. What safety precautions are critical when handling fluorinated compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.

- Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal.

- Documentation : Follow GHS hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and fluorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- Chromatography : HPLC with UV detection to assess purity (>98% by area normalization).

- Elemental Analysis : Quantify fluorine content via combustion ion chromatography .

Advanced Research Questions

Q. How can researchers address contradictions in impurity profiles during synthesis scale-up?

- Methodological Answer :

- Impurity Tracking : Use reference standards (e.g., ethylphenidate hydrochloride analogs) for HPLC-MS calibration .

- Process Optimization : Adjust reaction temperature, solvent polarity, or catalyst loading to minimize side products.

- Advanced Analytics : Employ LC-QTOF-MS to identify low-abundance impurities (<0.1%) and trace degradation pathways.

Q. What experimental strategies assess the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >200°C for fluorinated aromatics).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

Q. How can computational modeling predict reactivity or toxicity of fluorinated derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict sites of metabolic oxidation.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes).

- Toxicity Prediction : Use QSAR models (e.g., EPA’s TEST) to estimate ecotoxicological endpoints .

Q. What are the challenges in quantifying trace fluorine residues in environmental samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.